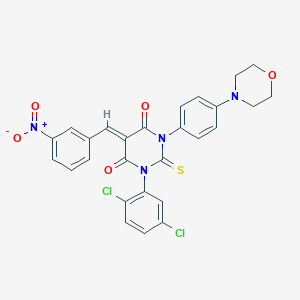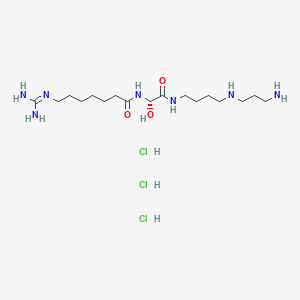
脱氧杉醇三盐酸盐
描述
Deoxyspergualin trihydrochloride is a synthetic analog of the antibiotic spergualin, originally isolated from the bacterium Bacillus laterosporus. This compound is known for its potent immunosuppressive and antitumor properties. It has been used in various clinical and experimental settings, particularly in the treatment of autoimmune diseases and in preventing transplant rejection .
科学研究应用
Deoxyspergualin trihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the mechanisms of immunosuppressive agents.
Biology: It is used to investigate the effects of immunosuppressive drugs on cellular functions.
Medicine: It has been used in clinical trials for treating autoimmune diseases, preventing transplant rejection, and as an anticancer agent
Industry: It is used in the production of immunosuppressive drugs and in research and development of new therapeutic agents
作用机制
Target of Action
Deoxyspergualin trihydrochloride, also known as Gusperimus, primarily targets T cells . It inhibits the interleukin-2-stimulated maturation of T cells to the S and G2/M phases . This results in the inhibition of growth of activated naive CD4 T cells .
Mode of Action
Deoxyspergualin trihydrochloride interacts with its targets by inhibiting the interleukin-2-stimulated maturation of T cells . This leads to the polarization of the T cells into IFN-gamma-secreting Th1 effector T cells . The compound’s mode of action is similar to that of the natural-product immunosuppressive agents cyclosporin A and FK506 .
Biochemical Pathways
It is known that the compound inhibits the interleukin-2-stimulated maturation of t cells . This affects the T cell response, leading to a decrease in the immune response.
Pharmacokinetics
It is known that the compound is very soluble in water , which may influence its absorption and distribution in the body.
Result of Action
The primary result of Deoxyspergualin trihydrochloride’s action is the inhibition of growth of activated naive CD4 T cells . This leads to a decrease in the immune response, which can be beneficial in conditions where the immune response is overactive or misdirected, such as in autoimmune diseases .
Action Environment
The action of Deoxyspergualin trihydrochloride can be influenced by various environmental factors. For example, the presence of certain serum components can affect the compound’s mechanism of action . .
生化分析
Biochemical Properties
Deoxyspergualin trihydrochloride inhibits the interleukin-2-stimulated maturation of T cells to the S and G2/M phases and the polarization of the T cells into IFN-gamma-secreting Th1 effector T cells . This results in the inhibition of growth of activated naive CD4 T cells .
Cellular Effects
Deoxyspergualin trihydrochloride has shown to have a clear inhibitory effect on CD4 + T lymphocytes, but not macrophages . This provides an explanation for recent observations of a strong immunosuppressive in vivo effect of Deoxyspergualin trihydrochloride on transplantation rejection and experimental autoimmune diseases .
Molecular Mechanism
It appears to exert its immunosuppressive effect via a mechanism similar to that of cyclosporin A and FK506 .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Deoxyspergualin trihydrochloride in laboratory settings. It is known that Deoxyspergualin trihydrochloride is very soluble in water and stable for a long period at 15 °C and below .
Dosage Effects in Animal Models
In animal models, Deoxyspergualin trihydrochloride has shown to delay and reduce the onset of clinical symptoms of acute severe EAE . All animals treated with Deoxyspergualin trihydrochloride survived the delayed first attack and developed no further relapses .
Metabolic Pathways
It is known that Deoxyspergualin trihydrochloride shows similarities in properties and mechanisms of action to the natural-product immunosuppressive agents cyclosporin A and FK506 .
准备方法
Deoxyspergualin trihydrochloride is typically synthesized through the acid-catalyzed dehydration condensation of 7-guanidinoheptanamide with glyoxylylspermidine . The process involves several steps:
Hydrolysis of 7-bromoheptanenitrile: This step produces 7-azidoheptanamide.
Reaction with sodium azide: This yields 7-azidoheptanamide.
Dehydration condensation: This step involves the reaction of 7-guanidinoheptanamide with glyoxylylspermidine under acidic conditions to form deoxyspergualin trihydrochloride
化学反应分析
Deoxyspergualin trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
相似化合物的比较
Deoxyspergualin trihydrochloride is similar to other immunosuppressive agents like cyclosporin A and FK506, but it has unique properties that make it particularly effective in certain applications . Similar compounds include:
Gusperimus: Another derivative of spergualin with similar immunosuppressive properties.
Cyclosporin A: A natural product immunosuppressive agent with a different mechanism of action.
FK506 (Tacrolimus): An immunosuppressive agent that shares some similarities in its mechanism of action with deoxyspergualin trihydrochloride.
Deoxyspergualin trihydrochloride stands out due to its specific inhibition of desoxyhypusine synthase and its unique effects on NF-kB driven transcription .
属性
IUPAC Name |
N-[(1S)-2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37N7O3.3ClH/c18-9-7-11-21-10-5-6-12-22-15(26)16(27)24-14(25)8-3-1-2-4-13-23-17(19)20;;;/h16,21,27H,1-13,18H2,(H,22,26)(H,24,25)(H4,19,20,23);3*1H/t16-;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSPHUWXYSZPBG-OKUPDQQSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=C(N)N)CCC(=O)NC(C(=O)NCCCCNCCCN)O.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCCN=C(N)N)CCC(=O)N[C@H](C(=O)NCCCCNCCCN)O.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H40Cl3N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
85468-01-5 (3HCl) | |
| Record name | (-)-Gusperimus trihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084937451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00233977 | |
| Record name | (-)-Gusperimus trihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00233977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84937-45-1 | |
| Record name | (-)-Gusperimus trihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084937451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Gusperimus trihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00233977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEOXYSPERGUALIN TRIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0D7V00ZRX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



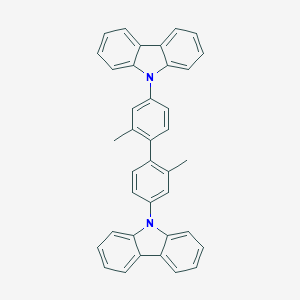
![(3aR,4S,6aS)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine](/img/structure/B52188.png)
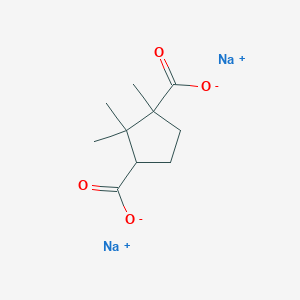
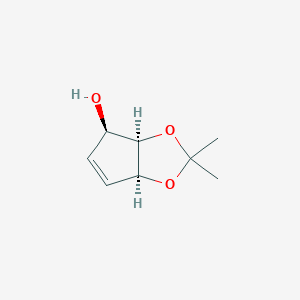
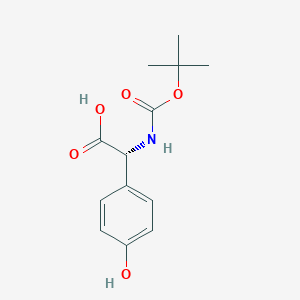
![(3aS,6R,6aR)-Dihydro-6-methoxy-2,2-dimethylfuro[3,4-d]-1,3-dioxol-4(3aH)-one](/img/structure/B52194.png)
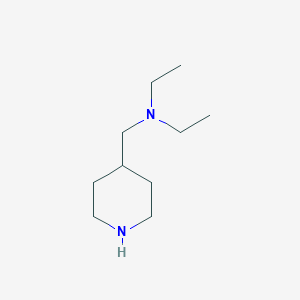
![Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B52197.png)
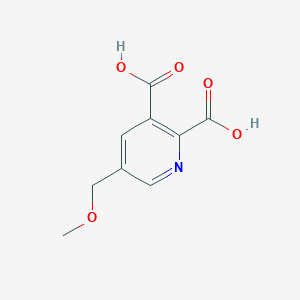

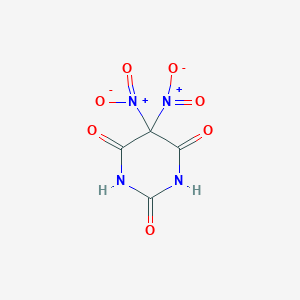
![2-Mercapto-5-methoxyimidazole[4,5-b]pyridine](/img/structure/B52204.png)
